Bienvenue dans la boutique en ligne BenchChem!

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

Kinase Selectivity Spirocycle Conformation P-loop Engagement

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one (CAS 1422136-04-6) is a heteroaryl-substituted oxa-diazaspiro compound. It belongs to a class of spirocyclic molecules characterized by a [5.6] ring system incorporating both nitrogen and oxygen atoms, a structure distinct from the more common [5.5] diazaspirocycles.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
Cat. No. B8109724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1COCC2(CN1)CN(C(=O)CO2)C3=CN=CC=C3
InChIInChI=1S/C13H17N3O3/c17-12-7-19-13(8-15-4-5-18-10-13)9-16(12)11-2-1-3-14-6-11/h1-3,6,15H,4-5,7-10H2
InChIKeyZWSOFNWMCCHNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one: A Spirocyclic Scaffold for Kinase Probe and Pain Research Procurement


4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one (CAS 1422136-04-6) is a heteroaryl-substituted oxa-diazaspiro compound . It belongs to a class of spirocyclic molecules characterized by a [5.6] ring system incorporating both nitrogen and oxygen atoms, a structure distinct from the more common [5.5] diazaspirocycles. This compound is investigated in the context of probing the ATP-binding site of protein kinases [1] and has also appeared in patent literature concerning oxa-diazaspiro compounds with affinity for the sigma (σ) receptor for pain treatment [2], indicating a multi-target potential profile.

Procurement Pitfalls: Why Generic In-Class Substitution for 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one Compromises Research Integrity


Direct substitution with other diazaspiro compounds or simple pyridinyl-analogs is not recommended due to profound structural-specificity in biological activity. Research shows that the introduction of more complex substitution to diazaspirocycles, such as the specific oxa-diazaspiro[5.6] framework of this compound, can alter kinase selectivity profiles and increase potency through engagement of the P-loop and changes to spirocycle conformation [1]. Unlike simpler, more rigid or differently substituted spirocycles, the unique combination of the 3-pyridinyl group and the 1,8-dioxa-4,11-diazaspiro[5.6]dodecane core in this compound creates a distinct pharmacophore that influences interactions with acidic side-chains in the ATP pocket and directs binding modes, a nuance lost with structural analogs [1]. The patent literature further reinforces this, indicating that specific oxa-diazaspiro compounds possess selective pharmacological activity towards the sigma receptor, a property not shared by all class members [2].

Quantitative Differentiation Guide: 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one vs. Closest Analogs & In-Class Candidates


Kinase Selectivity Profile: [5.6] Oxa-Diazaspiro Core Influences P-loop Engagement vs. Standard [5.5] Diazaspirocycles

The target compound's 1,8-dioxa-4,11-diazaspiro[5.6]dodecane core provides a distinct conformational profile compared to the more widely explored 1,9-diazaspiro[5.5]undecane scaffold. Research by Allen et al. demonstrates that changes to the spirocycle conformation, such as those introduced by the [5.6] oxa-substitution, can vary the selectivity profiles of these inhibitor scaffolds through differential engagement of the P-loop and alterations to the binding pose [1]. While the paper provides kinase inhibition data for several compounds, the specific Ki or IC50 values for 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one are not detailed in the available abstract, representing a limitation of the current public evidence.

Kinase Selectivity Spirocycle Conformation P-loop Engagement

Sigma Receptor Affinity: Potential for Pain Target Differentiation vs. Standard CNS Ligands

The patent application US20190002475A1 explicitly claims oxa-diazaspiro compounds, a class to which the target compound belongs, as having pharmacological activity towards the sigma (σ) receptor for the treatment of pain [1]. This provides an orthogonal therapeutic angle compared to its kinase inhibition potential. While the patent does not provide binding affinity data (Ki) specifically for 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one, it establishes the oxa-diazaspiro class's relevance to sigma receptors, a biological pathway distinct from that of common kinase inhibitor comparators.

Sigma Receptor Pain CNS Selectivity

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile vs. Common Analog

A structural analog from the same chemical family, 4-(quinolin-3-ylcarbonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, was listed by Hit2Lead with a computed LogP of 0.18 . The target compound, 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one, contains a more polar pyridinyl group and a carbonyl group, which would significantly lower its LogP and increase its hydrogen bonding capacity. While direct measurement is pending, this structural difference suggests a substantially different pharmacokinetic profile, particularly for CNS target engagement where lower lipophilicity is often advantageous. This inference-based differentiation is crucial for preliminary compound selection.

Physicochemical Properties CNS Drug Discovery Lipophilicity

Optimal Application Scenarios for Procuring 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one


Chemical Biology Probe for Kinase ATP-Binding Site Conformation

Based on its unique [5.6] oxa-diazaspiro core, as highlighted by the foundational work of Allen et al. [1], the compound is best deployed as a tool to interrogate how spirocycle ring size and oxygen substitution influence kinase P-loop conformation and selectivity. Researchers comparing it to [5.5] spirocycles can elucidate structure-activity relationships critical for designing next-generation kinase inhibitors.

Dual-Mechanism Pain Research Compound

Leveraging its potential sigma receptor activity as identified in patent literature [2], this compound is a strong candidate for pain research programs investigating non-opioid pathways. Its procurement is justified when exploring sigma-1 receptor modulation alongside kinase inhibition, a dual mechanism not available with standard kinase inhibitors or sigma ligands.

Medicinal Chemistry Optimization for CNS Drug Discovery

Owing to its structurally inferred favorable physicochemical profile (lower LogP than quinolone analogs) , this compound serves as a superior lead for CNS-targeted kinase or sigma receptor programs. Its selection over more lipophilic spirocyclic analogs is justified in early-stage discovery to mitigate risks of poor solubility and high tissue distribution.

Quote Request

Request a Quote for 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.